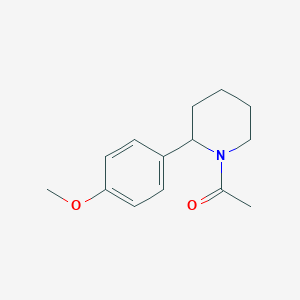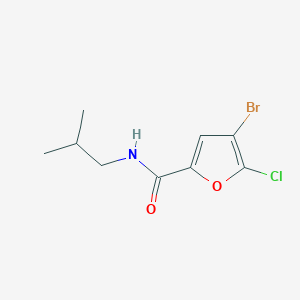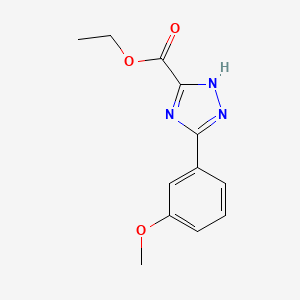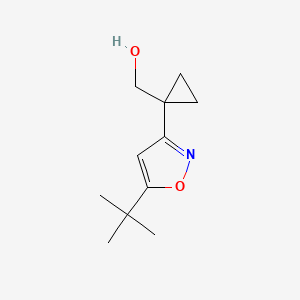
2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a methoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the triazole ring could produce dihydrotriazoles.
Applications De Recherche Scientifique
2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl and methoxyphenyl groups but lacks the triazole ring.
Trifluoromethylpyridine: Contains the trifluoromethyl group and a pyridine ring, used in pest control.
Uniqueness
2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its trifluoromethyl group, triazole ring, and methoxyphenol moiety
Propriétés
Formule moléculaire |
C16H12F3N3O2 |
|---|---|
Poids moléculaire |
335.28 g/mol |
Nom IUPAC |
2-methoxy-4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C16H12F3N3O2/c1-24-13-8-10(5-6-12(13)23)15-20-14(21-22-15)9-3-2-4-11(7-9)16(17,18)19/h2-8,23H,1H3,(H,20,21,22) |
Clé InChI |
IAKPFCPAGIRPQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)



![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)







![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
